molecular formula C7H15N3S B14015623 [(4-Methylpentan-2-ylidene)amino]thiourea

[(4-Methylpentan-2-ylidene)amino]thiourea

Cat. No.: B14015623
M. Wt: 173.28 g/mol
InChI Key: GYKIDLIHFHUBMI-UHFFFAOYSA-N
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Description

HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-(1,3-dimethylbutylidene) moiety. The compound’s molecular formula is C8H16N4S, and it has a molecular weight of 200.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor cell survival and inducing apoptosis. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

(4-methylpentan-2-ylideneamino)thiourea

InChI

InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)

InChI Key

GYKIDLIHFHUBMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NNC(=S)N)C

Origin of Product

United States

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